N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a piperidine ring
Vorbereitungsmethoden
The synthesis of N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the methoxy and methyl groups: These groups can be introduced through alkylation reactions using suitable reagents.
Formylation: The final step involves the formylation of the phenyl ring to introduce the formamide group.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and methyl groups, using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for various diseases.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged for specific applications
Wirkmechanismus
The mechanism of action of N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied .
Vergleich Mit ähnlichen Verbindungen
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide can be compared with other similar compounds, such as:
N-[2-methoxy-5-methylphenyl]formamide: Lacks the piperidine ring, resulting in different chemical and biological properties.
N-[2-methoxy-4-(1-methylpiperidin-3-yl)phenyl]formamide: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
N-[2-methoxy-5-methyl-4-(1-piperidinyl)phenyl]formamide: Similar but without the methyl group on the piperidine ring, affecting its interactions and stability
Eigenschaften
Molekularformel |
C15H22N2O2 |
---|---|
Molekulargewicht |
262.35 g/mol |
IUPAC-Name |
N-[2-methoxy-5-methyl-4-(1-methylpiperidin-3-yl)phenyl]formamide |
InChI |
InChI=1S/C15H22N2O2/c1-11-7-14(16-10-18)15(19-3)8-13(11)12-5-4-6-17(2)9-12/h7-8,10,12H,4-6,9H2,1-3H3,(H,16,18) |
InChI-Schlüssel |
YXDZVVYDZQNFHT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C2CCCN(C2)C)OC)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.